molecular formula C42H76N4O17 B11931520 Amino-PEG4-bis-PEG3-propargyl

Amino-PEG4-bis-PEG3-propargyl

Cat. No.: B11931520
M. Wt: 909.1 g/mol
InChI Key: FPYSRSQCUQNZCB-UHFFFAOYSA-N
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Description

Amino-PEG4-bis-PEG3-propargyl is a cleavable linker containing six units of polyethylene glycol (PEG). This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs). It is a click chemistry reagent that contains an alkyne group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-PEG4-bis-PEG3-propargyl involves the reaction of PEG units with propargyl groups. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition. The reaction conditions include:

    Solvent: Dimethyl sulfoxide (DMSO)

    Temperature: Room temperature

    Catalyst: Copper sulfate and sodium ascorbate

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-bis-PEG3-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction forms stable triazole linkages.

Common Reagents and Conditions

    Reagents: Azide-containing molecules, copper sulfate, sodium ascorbate

    Conditions: Room temperature, aqueous or organic solvents

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and useful in various applications .

Scientific Research Applications

Amino-PEG4-bis-PEG3-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of biomolecules for studying biological processes.

    Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Employed in the production of functionalized materials and polymers

Mechanism of Action

The mechanism of action of Amino-PEG4-bis-PEG3-propargyl involves its role as a linker in click chemistry reactions. The alkyne group in the compound reacts with azide groups in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it valuable for bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG4-bis-PEG3-propargyl is unique due to its cleavable nature and the presence of six PEG units, which enhance its solubility and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates, where stability and solubility are crucial .

Properties

Molecular Formula

C42H76N4O17

Molecular Weight

909.1 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-yl]propanamide

InChI

InChI=1S/C42H76N4O17/c1-3-11-50-19-25-56-31-35-60-29-23-54-17-9-44-40(47)5-14-62-37-39(46-42(49)7-13-52-21-27-58-33-34-59-28-22-53-16-8-43)38-63-15-6-41(48)45-10-18-55-24-30-61-36-32-57-26-20-51-12-4-2/h1-2,39H,5-38,43H2,(H,44,47)(H,45,48)(H,46,49)

InChI Key

FPYSRSQCUQNZCB-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

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